molecular formula C11H14N2O2 B11897512 1-(Pyridin-3-yl)piperidine-3-carboxylic acid CAS No. 1369113-00-7

1-(Pyridin-3-yl)piperidine-3-carboxylic acid

Cat. No.: B11897512
CAS No.: 1369113-00-7
M. Wt: 206.24 g/mol
InChI Key: FDLLPYVJNYKRNU-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)piperidine-3-carboxylic acid is a heterocyclic organic compound that features both a pyridine ring and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)piperidine-3-carboxylic acid typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method includes the amidation of pyridine-3-carboxylic acid with piperidine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

1-(Pyridin-3-yl)piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes or cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-3-yl)piperidine-3-carboxylic acid is unique due to its combined pyridine and piperidine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

1369113-00-7

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

1-pyridin-3-ylpiperidine-3-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-3-2-6-13(8-9)10-4-1-5-12-7-10/h1,4-5,7,9H,2-3,6,8H2,(H,14,15)

InChI Key

FDLLPYVJNYKRNU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CN=CC=C2)C(=O)O

Origin of Product

United States

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